molecular formula C21H18N2O4S2 B2588149 (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 300378-11-4

(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2588149
CAS No.: 300378-11-4
M. Wt: 426.51
InChI Key: ZLDLRMXBPMWDMZ-LGMDPLHJSA-N
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Description

The compound (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid belongs to a class of thiazolidinone derivatives characterized by a 4-oxo-2-thioxothiazolidin core substituted with a benzylidene group and linked to a benzoic acid moiety via a butanamido chain. This structural framework is associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Z-configuration of the benzylidene double bond is critical for maintaining conformational stability and bioactivity .

Key structural features:

  • Thioxothiazolidinone core: Imparts electron-deficient properties, enabling interactions with biological targets.
  • Benzylidene substituent: Enhances π-π stacking and hydrophobic interactions.
  • Butanamido-benzoic acid chain: Improves solubility and bioavailability while enabling hydrogen bonding.

Synthetic routes typically involve condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes, followed by coupling with benzoic acid derivatives .

Properties

IUPAC Name

2-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-18(22-16-10-5-4-9-15(16)20(26)27)11-6-12-23-19(25)17(29-21(23)28)13-14-7-2-1-3-8-14/h1-5,7-10,13H,6,11-12H2,(H,22,24)(H,26,27)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDLRMXBPMWDMZ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core, which is known for its pharmacological versatility. Its structure is characterized by the following key components:

  • Thioxothiazolidinone Ring : Provides a scaffold for various biological interactions.
  • Amide Linkage : Enhances solubility and bioavailability.
  • Aromatic System : Contributes to the binding affinity with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thioxothiazolidinone derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : The compound has demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 0.015 mg/mL to 0.03 mg/mL .
  • Antifungal Activity : Compounds similar to this have shown enhanced antifungal activity compared to standard drugs like ketoconazole, suggesting potential for development as new antifungal agents .

Anticancer Properties

Thioxothiazolidinones are recognized for their anticancer potential:

  • Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range (0.16 to 0.42 µM) .
  • Mechanism of Action : The anticancer activity may involve the induction of apoptosis through caspase pathways and inhibition of critical signaling proteins like c-Met and Ron tyrosine kinases.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties:

  • Inhibition of Lipid Peroxidation : Specific substitutions in the thioxothiazolidinone structure enhance its ability to inhibit lipid peroxidation in vitro, indicating protective effects against oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some derivatives inhibit enzymes critical in disease pathways, such as serine proteases and metalloproteases.
  • Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, thereby reducing proliferation rates.
  • Reactive Oxygen Species Modulation : Acting as antioxidants, these compounds modulate oxidative stress responses within cells.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

StudyFindings
Synthesized thiazolidinone derivatives showed moderate-to-good antitubercular activity against M. tuberculosis.
Compounds exhibited better antibacterial potency than ampicillin against various bacterial strains, including resistant strains like MRSA.
High metabolism rates by CYP450 enzymes indicate rapid clearance from the body without significant toxicity.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that derivatives of thiazolidinone compounds exhibit promising anti-inflammatory effects. (Z)-2-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid has been shown to reduce leukocyte recruitment in models of acute peritonitis, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

Thiazolidinone derivatives have been investigated for their antimicrobial activity against various pathogens. The structural characteristics of this compound suggest it may inhibit bacterial growth, making it a candidate for further studies in antibiotic development.

Cancer Treatment

Preliminary studies indicate that this compound may have applications in oncology. For example, it has been associated with reduced melanoma progression in animal models when combined with other therapeutic agents . This suggests a potential role in cancer therapy, particularly in combination treatments.

Case Studies

Study ReferenceFocusFindings
Synthesis OptimizationDeveloped a one-pot synthesis method for improved yield.
Anti-inflammatory EffectsDemonstrated reduction in leukocyte recruitment during inflammation.
Antimicrobial ActivityShowed potential against specific bacterial strains.
Cancer TreatmentReduced melanoma progression when used with other therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzylidene Groups

(a) Fluorobenzylidene Derivatives
  • Example : (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives (e.g., compound 3 from ).
  • Key Differences :
    • Fluorine atom at the benzylidene para position increases electronegativity and metabolic stability.
    • Shorter alkyl chains (compared to the butanamido linker) reduce molecular flexibility.
  • Bioactivity : Demonstrated anticancer activity against breast cancer cell lines (IC₅₀ = 8.2–12.4 µM) .
(b) Methoxybenzylidene Analogues
  • Example: 2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid ().
  • Key Differences: Methoxy group enhances solubility via polar interactions. Butanoic acid (vs. butanamido-benzoic acid) reduces hydrogen-bonding capacity.

Analogues with Heterocyclic Substitutions

(a) Indolylmethylene Derivatives
  • Example : (Z)-3-(5-((1-Methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid ().
  • Methyl group on indole enhances lipophilicity.
  • Bioactivity : Strong antifungal activity (MIC = 4–8 µg/mL) against Candida albicans .
(b) Benzimidazole Derivatives
  • Example : 5-(1H-Benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxylic acids ().
  • Key Differences: Benzimidazole replaces benzylidene, enabling dual hydrogen-bond donor/acceptor interactions.
  • Bioactivity: Moderate anticancer activity (IC₅₀ = 15–25 µM) against lung carcinoma cells .

Analogues with Varied Linker Chains

(a) Ester-Linked Derivatives
  • Example : Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates ().
  • Key Differences :
    • Ethyl ester group reduces acidity compared to benzoic acid.
    • Extended conjugation via oxoethylidene enhances UV absorption.
  • Bioactivity : Antiproliferative activity against colorectal cancer (IC₅₀ = 10.3 µM) .
(b) Azetidinone-Containing Analogues
  • Example : 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid ().
  • Hydroxyphenyl group improves water solubility.
  • Bioactivity : Antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) .

Comparative Data Table

Compound Class Substituents/Modifications Bioactivity (IC₅₀/MIC) Reference
Target Compound Benzylidene, butanamido-benzoic acid Anticancer (Pending data)
Fluorobenzylidene Derivatives 3-Fluorobenzylidene, thiazolidinone IC₅₀ = 8.2–12.4 µM (MCF-7)
Indolylmethylene Derivatives 1-Methylindole, benzoic acid MIC = 4–8 µg/mL (C. albicans)
Benzimidazole Derivatives Benzimidazole, carboxylic acid IC₅₀ = 15–25 µM (A549)
Ester-Linked Derivatives Ethyl ester, oxoethylidene IC₅₀ = 10.3 µM (HCT-116)

Q & A

Q. Table 1. Optimization of Microwave-Assisted Amino Acid Coupling

ParameterConventional MethodMicrowave Method
Time6–8 hours30–50 minutes
Yield75–85%92–96%
Energy EfficiencyLow (ΔG = +15 kcal/mol)High (ΔG = -8 kcal/mol)
Reference

Q. Table 2. Key NMR Assignments for Z-Configuration Validation

Proton Positionδ (ppm)MultiplicityCoupling Constant (J)
Benzylidene CH7.8Singlet-
Thiazolidinone CH5.2Doublet12.4 Hz
Reference

Q. Table 3. Computational Parameters for Docking Studies

SoftwareBinding Affinity (kcal/mol)Interaction Residues
AutoDock Vina-9.2His41, Cys145
Schrödinger Glide-8.7Glu166, Asn142
Reference

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